ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate
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Overview
Description
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of butanoic acid and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a carbonyl compound.
Attachment of the Butanoic Acid Moiety: The butanoic acid moiety is introduced through esterification reactions, where butanoic acid is reacted with an alcohol in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the benzothiazole derivative with the butanoic acid ester under specific reaction conditions, such as elevated temperatures and the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the benzothiazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for studying biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it could be used in drug development for various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2-hydroxy-, ethyl ester
- Butanoic acid, 3-hydroxy-, ethyl ester
- Butanoic acid, 4-hydroxy-
Uniqueness
Compared to similar compounds, Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester stands out due to its benzothiazole moiety. This unique structure imparts specific chemical and biological properties that are not present in simpler butanoic acid derivatives.
Properties
CAS No. |
120164-76-3 |
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Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C16H20N2O4S/c1-5-22-12(20)7-6-11(19)17-16-18-13-8(2)9(3)14(21)10(4)15(13)23-16/h21H,5-7H2,1-4H3,(H,17,18,19) |
InChI Key |
DGMNQRPZQNZHLL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Synonyms |
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester |
Origin of Product |
United States |
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